molecular formula C9H7BrClNO B1458181 6-Chloroquinolin-8-ol hydrobromide CAS No. 1803582-34-4

6-Chloroquinolin-8-ol hydrobromide

Cat. No.: B1458181
CAS No.: 1803582-34-4
M. Wt: 260.51 g/mol
InChI Key: UCZRTXUGKQIABC-UHFFFAOYSA-N
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Description

6-Chloroquinolin-8-ol hydrobromide is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.51 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chloroquinolin-8-ol hydrobromide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with bacterial LptA and Top IV proteins, displaying a broad-spectrum antibacterial effect . The nature of these interactions involves binding to the active sites of these proteins, inhibiting their function and thereby exerting its antibacterial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting essential bacterial proteins . This inhibition leads to a disruption in bacterial cell wall synthesis and DNA replication, ultimately causing cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of bacterial proteins such as LptA and Top IV, inhibiting their function . This inhibition prevents the proper synthesis of the bacterial cell wall and DNA replication, leading to bacterial cell death. Additionally, it may also affect gene expression by interfering with transcriptional regulators.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antibacterial activity without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a certain dosage level is required to achieve the desired antibacterial effect, beyond which toxicity may increase.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, primarily in the liver, where it is metabolized into active and inactive metabolites. These metabolic processes can affect the overall efficacy and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is distributed throughout the body, with higher concentrations observed in the liver and kidneys. The compound’s localization and accumulation in these organs are influenced by its interaction with cellular transport mechanisms and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . The compound’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its efficacy in inhibiting bacterial growth.

Properties

IUPAC Name

6-chloroquinolin-8-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO.BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;/h1-5,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZRTXUGKQIABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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